
4-tert-Butyl-5-methoxy-o-benzoquinone
Vue d'ensemble
Description
4-tert-Butyl-5-methoxy-o-benzoquinone, also known as TMEQ or p-TBMPBQ, is a quinone molecule. It has an empirical formula of C11H14O3 and a molecular weight of 194.23 . It is a solid substance .
Physical And Chemical Properties Analysis
4-tert-Butyl-5-methoxy-o-benzoquinone is a solid substance . It has a melting point of 95.5-97 °C and a predicted boiling point of 295.0±40.0 °C . The predicted density is 1.08±0.1 g/cm3 . It should be stored at 2-8°C .Applications De Recherche Scientifique
Synthesis of Benzoxazoles Derivative Ligands
4-tert-Butyl-5-methoxy-o-benzoquinone can be used in the preparation of benzoxazoles derivative ligands . Benzoxazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities.
Preparation of 1,4-Benzodioxines
This compound can also be used in the preparation of 1,4-benzodioxines via hetero Diels Alder reaction with acyclic dienes . 1,4-Benzodioxines are important structures in organic chemistry and have applications in the synthesis of various pharmaceuticals.
Generation of Electron-deficient Alkenes
The title compound is a para-quinone methide (p-QM) with a special dienone structure that is highly electrophilic and thus easily polarized into an ionic form . This property makes it useful in the generation of electron-deficient alkenes.
Radiation Chemistry
4-tert-Butyl-5-methoxy-o-benzoquinone has been studied in the context of radiation chemistry . Specifically, its transformations in deaerated cyclohexane solutions under exposure to γ-radiation were investigated.
Synthesis of Azatrioxa Circulene
2-tert-Butyl-1,4-benzoquinone, a related compound, has been used in the synthesis of azatrioxa circulene . Given the structural similarity, it’s possible that 4-tert-Butyl-5-methoxy-o-benzoquinone could also be used in similar reactions.
Oxidation Reactions
Another related compound, 2-tert-butylphenol, has been reported to be synthesized by the titanium superoxide catalyzed oxidation using aq. 30% H2O2 . Given the structural similarity, 4-tert-Butyl-5-methoxy-o-benzoquinone could potentially be used in similar oxidation reactions.
Safety and Hazards
Propriétés
IUPAC Name |
4-tert-butyl-5-methoxycyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFFIAHHCALISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=O)C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326650 | |
| Record name | 4-tert-Butyl-5-methoxy-o-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36122-03-9 | |
| Record name | 4-tert-Butyl-5-methoxy-o-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




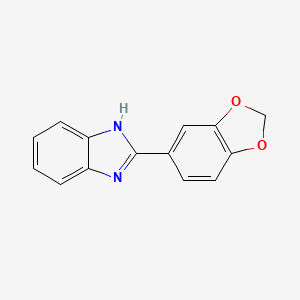
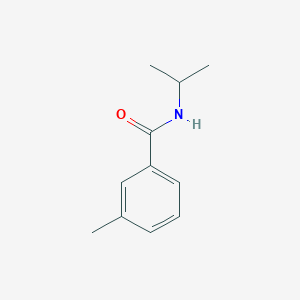
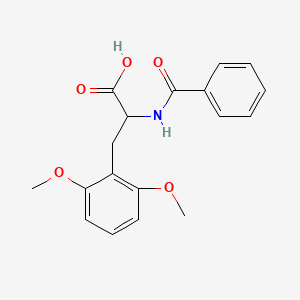
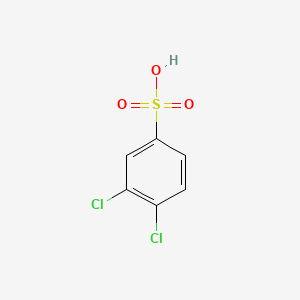
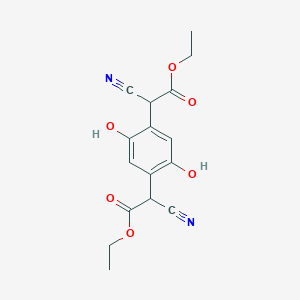

![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)
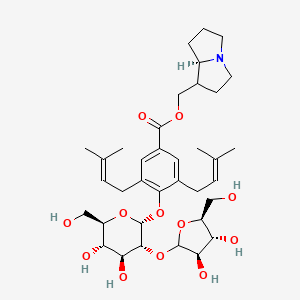

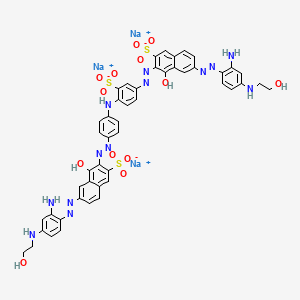
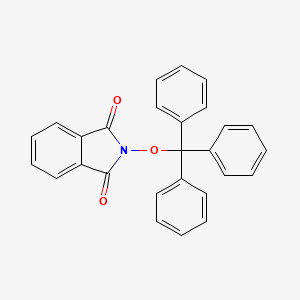
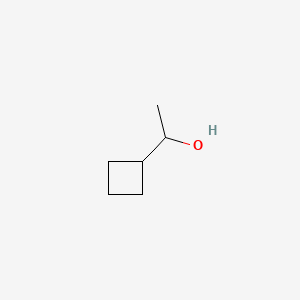
![N-[(Benzyloxy)carbonyl]histidylleucine](/img/structure/B1607000.png)